catecolas
Catechols, also known as hydroquinones, are a class of organic compounds with two adjacent hydroxyl groups (-OH) attached to a benzene ring. The general structure can be represented as:
\[ \text{Ar-}OH-CH_2-\text{OH} \]
where Ar represents an aryl group, typically a phenyl ring. Catechols are widely used in various applications due to their unique chemical properties and reactivity.
In the field of chemistry, catechols serve as essential intermediates in the synthesis of numerous organic compounds, including dyes, pharmaceuticals, and polymer precursors. They also exhibit significant biological activities, such as antioxidant and antiviral properties, making them valuable for research in biomedicine.
Due to their redox properties, catechols can undergo both oxidation and reduction reactions, which contribute to their versatile applications in environmental remediation, catalysis, and electrochemistry. Furthermore, the presence of hydroxyl groups makes catechols susceptible to various chemical modifications, enhancing their potential for diverse functionalization.
Overall, catechols are indispensable in chemical research and industrial processes, offering a broad spectrum of applications across multiple disciplines.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
![]() |
1,2-Benzenediol, 3-(8,11-heptadecadienyl)- | 5130-56-3 | C23H36O2 |
![]() |
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- | 52897-67-3 | C7H5Br3O3 |
![]() |
3,4,6-Trichlorocatechol | 32139-72-3 | C6H3Cl3O2 |
![]() |
3,4-Dihydroxybenzyl alcohol | 3897-89-0 | C7H8O3 |
![]() |
Benzonitrile,4,5-dichloro-2,3-dihydroxy- | 73275-91-9 | C7H3Cl2NO2 |
![]() |
1,2-Benzenediol, 4-(8,11,13-pentadecatrienyl)-, (Z,E,Z)- | 89838-24-4 | C21H30O2 |
![]() |
1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- | 89838-23-3 | C23H38O2 |
![]() |
1,2-Benzenediol,3-(10Z)-10-pentadecen-1-yl- | 83532-37-0 | C21H34O2 |
![]() |
2-(3,4-dihydroxyphenyl)ethanimidamide | 87112-04-7 | C8H10N2O2 |
![]() |
1,2-Benzenediol,4,4'-[(1E)-1-penten-4-yne-1,5-diyl]bis- | 83644-00-2 | C17H14O4 |
Literatura Relacionada
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Fornecedores recomendados
-
Shanghai Bent Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
SunaTech Inc.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados









